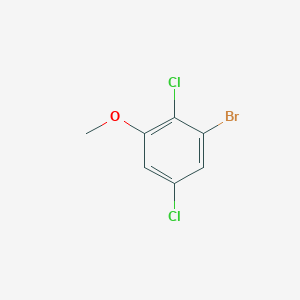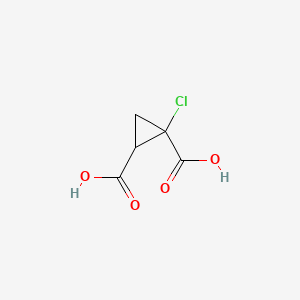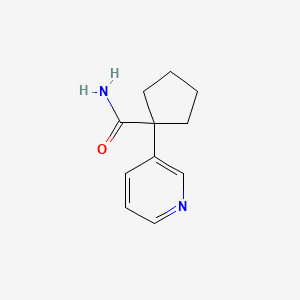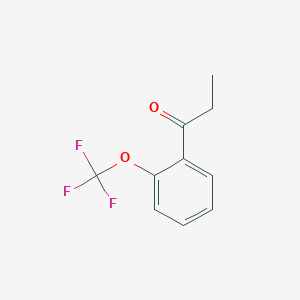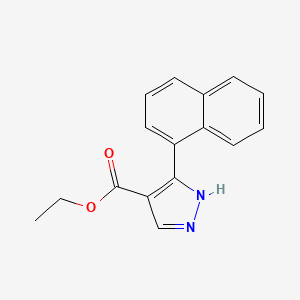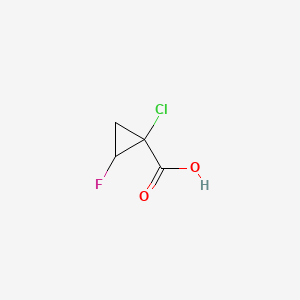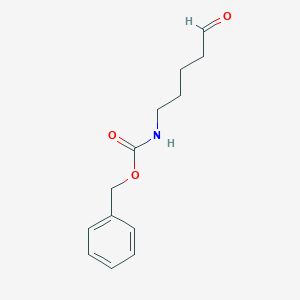
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester
説明
1-Chloro-1,2-cyclopropanedicarboxylic acid 1-methyl ester (this compound, CPDME) is a novel chemical compound with potential applications in the field of organic synthesis. CPDME has been studied for its ability to react with other organic compounds to form a variety of products and has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
科学的研究の応用
CPDME has been studied for its potential applications in the field of organic synthesis. CPDME has been found to be particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. CPDME can also be used as a catalyst for various organic reactions, such as Diels-Alder reactions and Michael additions. CPDME has also been studied for its potential applications in the field of biochemistry and physiology, with potential applications in the study and treatment of various diseases.
作用機序
CPDME is believed to act as a catalyst in the synthesis of various organic compounds. CPDME is believed to catalyze the formation of the desired product by forming an intermediate complex with the reactants. This intermediate complex is then broken down to form the desired product. CPDME is also believed to increase the rate of reaction by providing an alternate pathway for the reactants to form the desired product.
Biochemical and Physiological Effects
CPDME has been studied for its potential applications in the field of biochemistry and physiology. CPDME has been found to have potential applications in the study and treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. CPDME has also been studied for its potential applications in the field of neurodegenerative diseases, with potential applications in the treatment of Parkinson’s disease and Huntington’s disease.
実験室実験の利点と制限
The main advantage of using CPDME in lab experiments is its ability to react with other organic compounds to form a variety of products. CPDME is also relatively easy to synthesize, and can be isolated by filtration or recrystallization. However, there are some limitations to using CPDME in lab experiments. CPDME is a relatively unstable compound, and can be easily decomposed by heat or light. CPDME is also a relatively expensive compound, and is not widely available.
将来の方向性
The potential future directions for CPDME include further research into its potential applications in the field of organic synthesis, biochemistry, and physiology. CPDME could also be studied for its potential applications in the field of drug development, as it has already been shown to have potential applications in the treatment of various diseases. CPDME could also be studied for its potential applications in the field of nanotechnology, as it has already been shown to have potential applications in the development of nanomaterials. Additionally, CPDME could be studied for its potential applications in the field of medical imaging, as it has already been shown to have potential applications in the development of contrast agents.
特性
IUPAC Name |
2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDXLZDPYTWCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



